N'-hydroxypyridine-3-carboximidamide
Overview
Description
Preparation Methods
The synthesis of N’-hydroxypyridine-3-carboximidamide can be achieved through different methods. One common approach involves a two-step procedure where N-alkylpyridinecarboximidamide is first synthesized, followed by the preparation of N’-hydroxy-N-alkylpyridinecarboximidamide . Another method is a three-step procedure that starts with pyridineamidoxime, followed by the formation of pyridinehydroximoyl chloride, and finally the preparation of N’-hydroxy-N-alkyl- or N,N-dialkylpyridinecarboximidamide . These methods allow for the efficient synthesis of the compound with various substituents at different positions on the pyridine ring.
Chemical Reactions Analysis
N’-hydroxypyridine-3-carboximidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N’-hydroxypyridine-3-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial, bactericidal, and fungicidal properties . Additionally, it has been investigated as a potential antihypertensive drug and for its effects on isolated coronary arteries . In industry, it is used in the development of new materials and as a complexing agent for divalent metal ions .
Mechanism of Action
The mechanism of action of N’-hydroxypyridine-3-carboximidamide involves its interaction with molecular targets and pathways in biological systems. It is known to exhibit complexing properties towards divalent metal ions, which can influence various biochemical processes . The compound’s amphoteric nature and tautomeric properties allow it to interact with different molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
N’-hydroxypyridine-3-carboximidamide can be compared with other similar compounds, such as N’-hydroxy-N-alkylpyridinecarboximidamides and N’-hydroxy-N,N-dialkylpyridinecarboximidamides . These compounds share similar structural features but differ in their substituents and specific biological activities. The unique properties of N’-hydroxypyridine-3-carboximidamide, such as its specific complexing abilities and biological activities, distinguish it from other related compounds .
Properties
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594-58-7 | |
Record name | 3-Pyridinecarboxamide Oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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